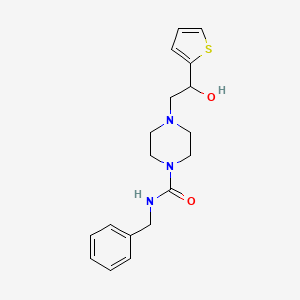

N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-16(17-7-4-12-24-17)14-20-8-10-21(11-9-20)18(23)19-13-15-5-2-1-3-6-15/h1-7,12,16,22H,8-11,13-14H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBGHRJLMWEQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: Benzylation of the piperazine ring is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via the reaction of the piperazine derivative with ethylene oxide or ethylene glycol under acidic or basic conditions.

Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a nucleophilic substitution reaction using thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1.1. Core Piperazine Functionalization

The piperazine scaffold is typically functionalized via nucleophilic substitution or coupling reactions. For example:

-

Benzyl carboxamide introduction : Reaction of piperazine with benzyl isocyanate (or benzyl carbonyl chloride) under anhydrous conditions forms the carboxamide bond. This step is analogous to methods used in synthesizing N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) .

-

Alkylation of piperazine : The hydroxyethyl-thiophene group can be introduced via alkylation of the piperazine nitrogen. For instance, using 2-(thiophen-2-yl)oxirane (epoxide) in the presence of a base (e.g., KCO) facilitates ring-opening to yield the hydroxyethyl substituent .

1.2. Thiophene Moiety Incorporation

The thiophene group is often introduced via cross-coupling reactions:

-

Suzuki-Miyaura coupling : A palladium-catalyzed reaction between a boronic acid (e.g., thiophen-2-ylboronic acid) and a brominated intermediate, as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .

-

Friedel-Crafts alkylation : Direct alkylation of thiophene with a hydroxyethyl halide in the presence of a Lewis acid (e.g., TiCl) .

2.1. Catalytic Systems

| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Piperazine alkylation | KCO/THF | 65–80 | |

| Suzuki coupling | Pd(PPh)/dioxane | 50–72 | |

| Carboxamide formation | TiCl/pyridine | 70–85 |

2.2. Key Parameters

-

Temperature : Suzuki couplings require reflux (80–100°C) for 12–24 hours .

-

Protection strategies : Use of benzyl chloroformate (Cbz) to protect piperazine during selective alkylation .

Spectroscopic and Computational Validation

-

NMR/FTIR : Experimental H NMR peaks for the hydroxyethyl-thiophene group are expected at δ 4.2–4.5 (m, -CHOH) and δ 6.8–7.4 (thiophene protons), aligning with spectra of similar thiophene-piperazine hybrids .

-

DFT calculations : HOMO-LUMO energy gaps (4.5–5.0 eV) and charge distribution maps (via Natural Population Analysis) predict reactivity at the piperazine nitrogen and hydroxyl group .

4.1. Hydroxyethyl Group

-

Oxidation : Catalytic oxidation (e.g., KMnO) converts the hydroxyl group to a ketone, forming N-benzyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide .

-

Esterification : Reaction with acetyl chloride yields the acetate derivative, enhancing lipophilicity .

4.2. Thiophene Ring

-

Electrophilic substitution : Bromination at the 5-position of thiophene using NBS (N-bromosuccinimide) enables further functionalization .

Biological Relevance and Stability

Scientific Research Applications

The compound exhibits diverse biological activities, making it a subject of interest in pharmacological research. Below are the key areas of application:

Anticancer Activity

Research indicates that N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study:

A study evaluated the compound's efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties

The compound exhibits antimicrobial effects against a range of bacteria and fungi. Its structure allows it to interact with microbial enzymes, enhancing its ability to inhibit pathogen growth.

Case Study:

In vitro tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, attributed to its ability to disrupt bacterial cell membrane integrity.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Carboxamides with Heterocyclic Substituents

Compound 18 ():

- Structure : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.

- Key Differences: Replaces the hydroxyethyl-thiophene group with a ketone-linked butanone-thiophene chain. Features a trifluoromethylphenyl group on the piperazine instead of a benzyl-carboxamide.

- Implications :

Compound A3 ():

- Structure : N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.

- Key Differences: Substitutes the hydroxyethyl-thiophene with a quinazolinone-methyl group. Fluorophenyl replaces the benzyl group on the carboxamide.

- Fluorine increases lipophilicity, altering pharmacokinetics compared to the target’s benzyl group .

Piperazine Derivatives with Thiophene Moieties

Compound 40b ():

- Structure : 5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one.

- Key Differences: Thiophene is part of a pentanone chain rather than a hydroxyethyl group. Contains a 4-methylbenzyl substituent on the piperazine.

- Implications :

N-[4-(3-Nitrophenyl)thiazol-2-ylhydrazine Derivatives ():

- Structure : Thiazole-hydrazine linked to nitrophenyl and pyridinyl groups.

- Key Differences :

- Replaces piperazine with a thiazole ring.

- Hydrazine linker instead of carboxamide.

Piperazine Carboxamides with Aromatic Substituents

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

- Structure : Piperazine with ethyl and 4-chlorophenylcarboxamide groups.

- Key Differences :

- Lacks thiophene and hydroxyethyl groups.

- Chlorophenyl and ethyl substituents modify steric and electronic profiles.

- Implications :

Compound 8e ():

- Structure : 2,2-Dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide.

- Key Differences :

- Trifluoromethylbenzoyl group replaces the hydroxyethyl-thiophene.

- Pyridinyl and propanamide groups add complexity.

- Implications :

Structural and Functional Analysis Table

Biological Activity

N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide, with CAS number 1396799-54-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 345.5 g/mol. The structure features a piperazine ring, which is commonly associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 1396799-54-4 |

Preliminary studies suggest that this compound may interact with various biological targets. The presence of the thiophene moiety and the hydroxyl group indicates potential for hydrogen bonding and hydrophobic interactions, which are crucial for binding to receptors or enzymes involved in disease pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies involving derivatives of the piperazine structure have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-benzyl derivative | MCF-7 (breast) | 10.38 |

| Similar piperazine | HeLa (cervical) | 15.00 |

| Related compound | A549 (lung) | 12.50 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can act as muscarinic receptor antagonists, which may help alleviate cognitive deficits associated with these disorders.

Case Studies

- Study on Apoptotic Mechanisms : A recent study demonstrated that N-benzyl derivatives increased p53 expression and activated caspase pathways in MCF-7 cells, leading to enhanced apoptosis. This was corroborated by Western blot analysis indicating increased levels of apoptotic markers .

- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, administration of piperazine derivatives showed improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.